Formaldehyde phenylhydrazone

Catalog No.
S16000304
CAS No.
6228-40-6
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formaldehyde phenylhydrazone

CAS Number

6228-40-6

Product Name

Formaldehyde phenylhydrazone

IUPAC Name

N-(methylideneamino)aniline

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H2

InChI Key

FWTFCJFGBSEGFO-UHFFFAOYSA-N

Canonical SMILES

C=NNC1=CC=CC=C1

Formaldehyde phenylhydrazone is an organic compound formed from the reaction between formaldehyde and phenylhydrazine. This compound features a hydrazone functional group, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to a carbonyl carbon. The general structure can be represented as C6H5N=CH(OH)C_6H_5N=CH(OH), where the phenyl group is attached to the nitrogen atom, and the carbon atom is derived from formaldehyde. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its unique properties and potential applications.

The formation of formaldehyde phenylhydrazone occurs through a nucleophilic addition reaction. The mechanism involves several steps:

  • Nucleophilic Attack: The nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of formaldehyde.
  • Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
  • Proton Transfer: A proton transfer occurs within the intermediate.
  • Elimination of Water: The reaction concludes with the elimination of a water molecule, resulting in the formation of formaldehyde phenylhydrazone.
HCHO+C6H5NH NH2C6H5N C OH H+H2O\text{HCHO}+\text{C}_6\text{H}_5\text{NH NH}_2\rightarrow \text{C}_6\text{H}_5\text{N C OH H}+\text{H}_2\text{O}

Research has indicated that formaldehyde phenylhydrazone exhibits various biological activities. It has been studied for its potential anti-inflammatory properties, particularly in relation to proteins involved in inflammatory responses. For instance, molecular docking studies have shown significant binding affinities with certain anti-inflammatory proteins, suggesting its potential as a therapeutic agent in inflammation-related conditions .

The synthesis of formaldehyde phenylhydrazone typically involves the direct reaction between formaldehyde and phenylhydrazine under controlled conditions. Common methods include:

  • Condensation Reaction: Mixing equimolar amounts of formaldehyde and phenylhydrazine in an aqueous or alcoholic medium at elevated temperatures (usually around 60-80 °C) for several hours.
  • Catalytic Methods: The use of acid catalysts (e.g., glacial acetic acid) can enhance the reaction rate and yield.

These methods allow for the efficient production of formaldehyde phenylhydrazone with good purity.

Formaldehyde phenylhydrazone finds applications in several areas:

  • Analytical Chemistry: It is used as a reagent for detecting aldehydes and ketones due to its ability to form stable hydrazones.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly as anti-inflammatory agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Studies on formaldehyde phenylhydrazone have focused on its interactions with biological macromolecules. For example, molecular docking studies have revealed significant binding affinities with specific proteins associated with inflammation, indicating its potential role in modulating biological pathways . These interactions underscore its relevance in medicinal chemistry and drug design.

Formaldehyde phenylhydrazone shares structural similarities with other hydrazones derived from different aldehydes or ketones. Here are some comparable compounds:

Compound NameStructureUnique Features
Acetaldehyde PhenylhydrazoneC6H5N=CH3Derived from acetaldehyde; used in similar applications but less studied than formaldehyde derivative.
Benzaldehyde PhenylhydrazoneC6H5N=CH(C6H5)Contains two phenyl groups; exhibits different reactivity patterns compared to formaldehyde derivatives.
2-Formylpyridine PhenylhydrazoneC6H5N=CH(C5H4N)Incorporates a pyridine ring; shows distinct biological activities due to nitrogen heteroatom presence.

Uniqueness

Formaldehyde phenylhydrazone is unique due to its specific reactivity profile and biological activity related to inflammation modulation. Its synthesis from readily available starting materials makes it a valuable compound in both research and industrial applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

120.068748264 g/mol

Monoisotopic Mass

120.068748264 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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